molecular formula C14H18Cl3N3 B6173672 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride CAS No. 2648957-11-1

4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride

Cat. No.: B6173672
CAS No.: 2648957-11-1
M. Wt: 334.7
InChI Key:
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Description

4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride is a synthetic organic compound that features a piperidine ring substituted with a 4-chlorophenyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution on the Piperidine Ring: The piperidine ring is functionalized by introducing the 4-chlorophenyl group. This can be achieved through nucleophilic substitution reactions where the piperidine nitrogen attacks a suitable electrophile, such as 4-chlorobenzyl chloride.

    Coupling of Imidazole and Piperidine: The imidazole ring is then coupled to the substituted piperidine ring. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

Medically, this compound is of interest due to its potential pharmacological properties. It may exhibit activity as an antimicrobial, antifungal, or anticancer agent, depending on its interaction with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperidine: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    1-(4-chlorophenyl)-4-(1H-imidazol-1-yl)butane: Similar structure but with a butane linker instead of a piperidine ring, which may affect its pharmacokinetic properties.

    4-(4-chlorophenyl)-1H-imidazole: Lacks the piperidine ring, which can influence its binding affinity and specificity for certain biological targets.

Uniqueness

4-[4-(4-chlorophenyl)-1H-imidazol-1-yl]piperidine dihydrochloride is unique due to the combination of the piperidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with biological targets and greater versatility in chemical synthesis.

This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications, offering potential for the development of new therapeutic agents and materials.

Properties

CAS No.

2648957-11-1

Molecular Formula

C14H18Cl3N3

Molecular Weight

334.7

Purity

95

Origin of Product

United States

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